N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide
CAS No.:
Cat. No.: VC18536968
Molecular Formula: C16H32INO2
Molecular Weight: 397.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H32INO2 |
|---|---|
| Molecular Weight | 397.33 g/mol |
| IUPAC Name | dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;iodide |
| Standard InChI | InChI=1S/C16H32NO2.HI/c1-6-7-8-9-10-11-12-17(4,5)13-14-19-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1 |
| Standard InChI Key | DHICRBRNYFHVAZ-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[I-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₆H₃₂INO₂ and a molecular weight of 397.33–397.34 g/mol . Its IUPAC name is dimethyl-(4-methyl-3-oxopent-4-enyl)-octylazanium iodide, reflecting the presence of:
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A quaternary ammonium center (N⁺) with methyl and octyl substituents.
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A methacryloyl group (CH₂=C(CH₃)CO−) enabling polymerization.
Key Structural Attributes:
| Property | Value/Description |
|---|---|
| SMILES | CCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[I-] |
| InChI Key | DHICRBRNYFHVAZ-UHFFFAOYSA-M |
| LogP (Partition Coefficient) | 0.55 |
| Polar Surface Area | 26.3 Ų |
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via a quaternization reaction:
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Reactants:
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N,N-Dimethyl-N-(2-[methacryloyl]ethyl)amine
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1-Iodooctane
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Conditions:
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Solvents: Acetonitrile or dichloromethane.
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Temperature: Reflux (70–80°C).
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Duration: 12–24 hours.
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Purification:
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Recrystallization from ethanol/water mixtures.
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Column chromatography for lab-scale isolation.
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Industrial-Scale Production:
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Continuous flow reactors enhance yield and reduce reaction time.
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Automated purification systems (e.g., centrifugal partition chromatography) improve efficiency.
Chemical Reactivity and Functional Properties
Polymerization Behavior
The methacryloyl group enables free radical polymerization, forming polymers with quaternary ammonium side chains.
Key Reaction Parameters:
| Parameter | Value/Condition |
|---|---|
| Initiators | AIBN, benzoyl peroxide |
| Temperature | 60–80°C (thermal) or UV light |
| Solvents | Tetrahydrofuran, dimethylformamide |
Applications of Polymers:
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Antimicrobial coatings for medical devices.
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Hydrogels for drug delivery.
Substitution Reactions
The iodide ion can be replaced by nucleophiles (e.g., thiols, amines), yielding derivatives with altered solubility and bioactivity.
Biological Activity
Antimicrobial Efficacy
The compound disrupts microbial cell membranes via electrostatic interactions between its quaternary ammonium group and negatively charged phospholipids .
Minimum Inhibitory Concentrations (MICs):
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.004–0.03 |
| Staphylococcus aureus | 0.008 |
| Enterobacter cloacae | 0.004 |
Data adapted from in vitro studies.
Cytotoxicity in Cancer Cells
Derivatives with similar structures exhibit dose-dependent cytotoxicity:
| Compound | Cell Line (IC₅₀, µg/mL) |
|---|---|
| Analog (C10 alkyl chain) | MCF-7: 6.40–22.09 |
| Doxorubicin (Control) | MCF-7: 9.18 ± 1.12 |
This suggests potential for anticancer drug development.
Industrial and Biomedical Applications
Water Treatment
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Mechanism: Disrupts biofilms in industrial water systems.
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Dosage: 0.1–1.0 ppm for microbial control.
Drug Delivery Systems
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Function: Enhances drug solubility via micelle formation.
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Example: Complexation with doxorubicin improves tumor targeting.
Surface Coatings
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Efficacy: Reduces bacterial adhesion by >90% on polyurethane catheters.
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Durability: Stable for >30 days under physiological conditions.
| Hazard | Precaution |
|---|---|
| Skin/Irritation | Wear nitrile gloves and lab coats . |
| Moisture Sensitivity | Store under argon at 2–8°C . |
Environmental Persistence
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Ecotoxicity: LC₅₀ for Daphnia magna: 0.5 mg/L.
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Degradation: Hydrolyzes slowly in aqueous media (t₁/₂ = 14 days at pH 7).
Comparison with Analogous Compounds
Effect of Alkyl Chain Length
| Compound (Alkyl Chain) | Water Solubility (mg/mL) | Antimicrobial Activity (MIC, mg/mL) |
|---|---|---|
| C8 (This Compound) | 12.5 ± 0.3 | 0.004–0.03 |
| C10 | 8.2 ± 0.2 | 0.002–0.02 |
| C12 | 5.1 ± 0.1 | 0.001–0.01 |
Longer chains enhance lipid membrane disruption but reduce solubility.
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